N-(2-bromophenyl)-1H-imidazole-5-carboxamide
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Overview
Description
N-(2-bromophenyl)-1H-imidazole-5-carboxamide is an organic compound that features a bromophenyl group attached to an imidazole ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1H-imidazole-5-carboxamide typically involves the reaction of 2-bromobenzylamine with imidazole-5-carboxylic acid under suitable conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-1H-imidazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the imidazole ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Scientific Research Applications
N-(2-bromophenyl)-1H-imidazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microbial or cancer cells by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)acetamide: Similar structure but with an acetamide group instead of an imidazole ring.
N-(2-bromophenyl)thiazole-2-carboxamide: Contains a thiazole ring instead of an imidazole ring.
Uniqueness
N-(2-bromophenyl)-1H-imidazole-5-carboxamide is unique due to the presence of both the bromophenyl and imidazole groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
69147-97-3 |
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Molecular Formula |
C10H8BrN3O |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
N-(2-bromophenyl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H8BrN3O/c11-7-3-1-2-4-8(7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15) |
InChI Key |
LVVGDQNGNBUVED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CN2)Br |
Origin of Product |
United States |
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